molecular formula C12H11BrN4O3 B213969 4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

Cat. No. B213969
M. Wt: 339.14 g/mol
InChI Key: NJPYFBPMLVQSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor activities by inhibiting the activity of specific enzymes and proteins involved in the inflammatory and tumor processes.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide exhibits anti-inflammatory and anti-tumor activities. It has been shown to inhibit the production of specific cytokines and chemokines involved in the inflammatory response. Additionally, the compound has been shown to induce apoptosis in tumor cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide in lab experiments is its potential applications in the development of new drugs. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide. One of the significant directions is the development of new drugs based on this compound. Additionally, further studies are needed to understand the mechanism of action of the compound fully. Furthermore, the potential toxicity of the compound needs to be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, 4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. While the compound exhibits promising anti-inflammatory and anti-tumor activities, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide can be achieved through different methods. One of the commonly used methods involves the reaction between 4-bromo-1,3-dimethyl-5-nitropyrazole and 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This method yields the desired compound in good yields and high purity.

Scientific Research Applications

4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the development of new drugs. It has been shown to exhibit potential anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs.

properties

Product Name

4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

Molecular Formula

C12H11BrN4O3

Molecular Weight

339.14 g/mol

IUPAC Name

4-bromo-2,5-dimethyl-N-(3-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H11BrN4O3/c1-7-10(13)11(16(2)15-7)12(18)14-8-4-3-5-9(6-8)17(19)20/h3-6H,1-2H3,(H,14,18)

InChI Key

NJPYFBPMLVQSIP-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Br)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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